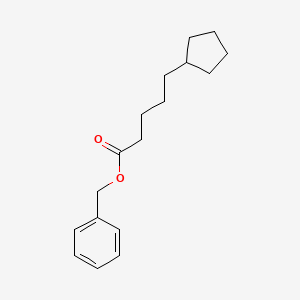
Benzyl cyclopentanevalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl cyclopentanevalerate is an organic compound with the molecular formula C17H24O2. It is characterized by its unique structure, which includes a benzyl group attached to a cyclopentane ring and a valerate ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl cyclopentanevalerate can be synthesized through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Benzyl cyclopentanevalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Cyclopentanecarboxylic acid, benzyl alcohol.
Reduction: Benzyl cyclopentanol.
Substitution: Benzyl halides.
Scientific Research Applications
Benzyl cyclopentanevalerate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzyl cyclopentanevalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzyl alcohol and cyclopentanecarboxylic acid, which can then interact with biological pathways. The benzyl group may also participate in receptor binding or enzyme inhibition, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Benzyl benzoate: Similar structure but with a benzoate ester group instead of a valerate group.
Cyclopentyl acetate: Contains a cyclopentane ring with an acetate ester group.
Benzyl acetate: Features a benzyl group with an acetate ester group.
Uniqueness: Benzyl cyclopentanevalerate is unique due to its combination of a benzyl group, a cyclopentane ring, and a valerate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
95008-93-8 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
benzyl 5-cyclopentylpentanoate |
InChI |
InChI=1S/C17H24O2/c18-17(19-14-16-11-2-1-3-12-16)13-7-6-10-15-8-4-5-9-15/h1-3,11-12,15H,4-10,13-14H2 |
InChI Key |
ONKIFINYCDJCBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















